molecular formula C5H6ClN5O B145784 Guanine hydrochloride CAS No. 635-39-2

Guanine hydrochloride

Cat. No.: B145784
CAS No.: 635-39-2
M. Wt: 187.59 g/mol
InChI Key: IBAOFQIOOBQLHE-UHFFFAOYSA-N
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Description

Guanine hydrochloride is the hydrochloride salt of the purine base, guanine. It is a component of basal medium.

Scientific Research Applications

Neurodegenerative and Neuromuscular Diseases

Guanidine hydrochloride has been explored for treating neurodegenerative and neuromuscular diseases. For instance, Maida, Gerstenbrand, Gründig, and Binder (1978) reported its use in treating amyotrophic lateral sclerosis and other degenerative diseases, noting a decrease in disease progression rate in some cases (Maida, Gerstenbrand, Gründig, & Binder, 1978). Similarly, Norris, Calanchini, Fallat, Panchari, and Jewett (1974) observed some modification in disease course in nonfamilial amyotrophic lateral sclerosis cases during guanidine hydrochloride administration (Norris, Calanchini, Fallat, Panchari, & Jewett, 1974).

Lambert-Eaton Myasthenic Syndrome (LEMS)

Oh, Kim, Head, and Claussen (1997) demonstrated the effectiveness of low-dose guanidine hydrochloride in treating LEMS, especially when combined with pyridostigmine, highlighting its relative safety and efficacy (Oh, Kim, Head, & Claussen, 1997).

Acetylcholine Release

Teräväinen and Larsen (1975) studied guanidine hydrochloride's effect on acetylcholine release in the rat diaphragm, finding a significant increase in the amount of acetylcholine released from nerve endings (Teräväinen & Larsen, 1975).

Werdnig-Hoffmann Disease

Steinböck, Binder, Gerstenbrand, Pilz, and Maida (1977) reported the use of guanidine hydrochloride in treating Werdnig-Hoffmann disease, noting improvement in some cases (Steinböck, Binder, Gerstenbrand, Pilz, & Maida, 1977).

Antimicrobial Applications

Asiedu-Gyekye, Mahmood, Awortwe, and Nyarko (2014) investigated Polyhexamethylene Guanidine Hydrochloride (PHMGH) for its antimicrobial properties, finding it effective and safe at certain doses (Asiedu-Gyekye, Mahmood, Awortwe, & Nyarko, 2014).

Transmitter Release and Neuronal Excitability

Matthews and Wickelgren (1977) explored guanidine hydrochloride's effects on transmitter release and neuronal excitability, finding an increase in transmitter release and excitability at synaptic junctions (Matthews & Wickelgren, 1977).

Viral Replication Inhibition

Melnick, Crowther, and Barrera-Oro (1961) noted that guanidine hydrochloride can inhibit poliovirus synthesis in cell culture, but also observed rapid development of drug-resistant mutants (Melnick, Crowther, & Barrera-Oro, 1961).

Mechanism of Action

Target of Action

Guanine hydrochloride primarily targets Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine nucleotides . This compound also interacts with other targets such as Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 .

Mode of Action

It is known to interact with its targets, potentially influencing their activity . For instance, it may inhibit GTP cyclohydrolase 1 , an enzyme involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the Purine Metabolism pathway , which is crucial for the synthesis and degradation of purine nucleotides. Disruptions in this pathway can lead to various diseases, including gout and Lesch-Nyhan Syndrome .

Pharmacokinetics

It is known that guanidine, a related compound, is rapidly absorbed and distributed when administered

Result of Action

It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and activity. This compound is a stable crystalline solid that is produced industrially , suggesting that it has good stability under standard conditions.

Safety and Hazards

Guanine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent research has explored the selectivity of the guanine scaffold in anticancer drug development. The results are indicative of the selectivity of guanine scaffold in anticancer drug development, especially as PARP1 inhibitors in breast, ovarian and prostate cancer .

Biochemical Analysis

Biochemical Properties

Guanine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of RNase . Highly concentrated this compound solutions are used to denature native globular proteins . It disrupts hydrogen bonds which hold the protein in its unique structure .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the structure of proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to proteins and disrupts their structure by breaking the hydrogen bonds .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is stable and does not degrade easily. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Properties

IUPAC Name

2-amino-1,7-dihydropurin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAOFQIOOBQLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

635-39-2
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3060902
Record name Guanine, monohydrochloride
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Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33735-91-0, 635-39-2
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanine hydrochloride
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanine, monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride
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Record name Guanine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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